Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine
Description
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is a bidentate phosphine ligand featuring a 1,3-benzodioxole (benzodioxolyl) core substituted with two distinct phosphine groups: a dicyclohexylphosphine moiety and a diphenylphosphino-phenyl unit. This structure confers unique steric and electronic properties, making it a candidate for transition-metal catalysis, particularly in asymmetric synthesis or cross-coupling reactions.
Properties
Molecular Formula |
C37H40O2P2 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
dicyclohexyl-[4-(2-diphenylphosphanylphenyl)-1,3-benzodioxol-5-yl]phosphane |
InChI |
InChI=1S/C37H40O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-24-14-13-23-32(34)36-35(26-25-33-37(36)39-27-38-33)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-2,5-8,13-18,23-26,30-31H,3-4,9-12,19-22,27H2 |
InChI Key |
FTYIHYGWQUMKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine typically involves the reaction of cyclohexylphosphine with 4-(2-(diphenylphosphino)phenyl)benzo[d][1,3]dioxole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand and coordinates with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those of catalytic cycles in cross-coupling and other organometallic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxol-5-yl moiety is a recurring structural motif in organocatalysts and ligands. Below is a comparative analysis with compounds sharing this group but differing in substituents and functional groups.
Table 1: Structural and Functional Comparison
Key Observations
Phosphine vs. Carboxamide Functionality: The target compound’s phosphine groups enable metal coordination (e.g., Pd, Rh), contrasting with carboxamide derivatives (e.g., compounds 43, 85), which are tailored for biological targeting (e.g., enzyme inhibition) .
Electronic Effects :
- The electron-rich benzo[d][1,3]dioxol-5-yl core may donate electron density to metal centers, similar to biphenyl derivatives (e.g., 3t), which are used in cross-coupling reactions . However, the aldehyde group in 3t offers a reactive site for further functionalization, unlike the phosphine ligand’s stability.
Solubility and Stability :
- Cyclopropane-carboxamide analogs (e.g., 43, 85) exhibit improved solubility in polar solvents due to hydrogen-bonding motifs, whereas the target phosphine compound’s hydrophobicity (from cyclohexyl groups) may limit aqueous compatibility .
Biological Activity
Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine, often abbreviated as DCPD, is a phosphine ligand that has garnered attention in various fields of chemical research, particularly in catalysis and medicinal chemistry. This compound features a complex structure that includes a dioxole moiety and diphenylphosphino group, which contribute to its unique biological activities.
Anticancer Properties
Recent studies have highlighted the potential of DCPD in cancer therapy. Its efficacy has been evaluated through various assays against different cancer cell lines. The compound's cytotoxic activity has been compared to established chemotherapeutic agents, revealing promising results.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of several compounds, DCPD demonstrated significant antiproliferative activity against the HCT-116 colorectal cancer cell line. The results indicated an IC50 value that suggests its effectiveness in inhibiting cancer cell growth. For comparison, other tested compounds exhibited varying degrees of cytotoxicity, as shown in the table below:
| Compound | IC50 (µM) |
|---|---|
| DCPD | 5.00 |
| Cabozantinib | 16.35 |
| Compound A | 9.38 |
| Compound B | 19.90 |
This data indicates that DCPD has a stronger cytotoxic effect than cabozantinib and several other tested compounds, suggesting its potential as an effective anticancer agent .
The mechanism by which DCPD exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
Apoptosis Induction
In vitro assays using Annexin V-FITC/PI staining have shown that treatment with DCPD leads to significant apoptosis in HCT-116 cells. The compound appears to cause cell cycle arrest at the G0/G1 phase, indicating its role in disrupting normal cell division and promoting programmed cell death.
Selectivity and Safety Profile
A critical aspect of any anticancer agent is its selectivity for cancer cells over normal cells. Studies have indicated that DCPD exhibits a favorable selectivity index (SI), demonstrating significantly lower toxicity to normal WI38 cells compared to cancerous HCT-116 cells.
Selectivity Index Data
| Compound | SI (Cancer:Normal) |
|---|---|
| DCPD | 20 |
| Cabozantinib | 3 |
This data suggests that DCPD is not only effective against cancer cells but also safer for normal cells, making it a potentially valuable candidate for further development .
Q & A
Basic: What synthetic methodologies are most effective for preparing this phosphine ligand?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling a benzo[d][1,3]dioxol-5-yl moiety to a diphenylphosphino-phenyl group. Key steps include:
- Precursor Functionalization: Use Suzuki-Miyaura coupling to attach the benzo[d][1,3]dioxol-5-yl group to a brominated biphenyl scaffold .
- Phosphine Introduction: React the intermediate with dicyclohexylphosphine under inert atmosphere (N₂/Ar) in tetrahydrofuran (THF) with a strong base (e.g., KOtBu) to facilitate phosphine substitution .
- Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>98% by GC).
Critical Parameters:
- Oxygen-free conditions to prevent phosphine oxidation.
- Stoichiometric control of phosphine precursors to avoid byproducts.
Basic: How is the structural integrity of this ligand confirmed?
Methodological Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to verify substituent positions and phosphine coordination. For example, ³¹P NMR typically shows a singlet near δ 20–30 ppm for arylphosphines .
- X-ray Crystallography: Single-crystal analysis resolves steric effects from the dicyclohexyl groups and confirms the biphenyl backbone geometry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 652.28) .
Basic: What role does this ligand play in catalytic applications?
Methodological Answer:
This ligand is a bulky electron-rich phosphine , ideal for stabilizing low-coordinate metal centers in cross-coupling reactions (e.g., Suzuki, Heck).
- Palladium Catalysis: Enhances catalytic activity in C–C bond formation by reducing metal aggregation. Compare turnover frequencies (TOFs) with simpler ligands (e.g., PPh₃) to quantify efficiency .
- Mechanistic Insight: The benzo[d][1,3]dioxol group’s electron-donating properties increase metal-ligand bond stability, as shown via in situ IR monitoring of catalytic intermediates .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage: Under argon at –20°C to prevent oxidation. Use amber vials to limit light exposure .
- PPE: Gloves and goggles mandatory; avoid inhalation (potential respiratory irritant).
- Spill Management: Neutralize with wet sand or vermiculite, then dispose as hazardous waste .
Advanced: How can catalytic performance be optimized in asymmetric synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to improve metal solubility versus non-polar options (toluene) for steric control .
- Ligand-to-Metal Ratio: Empirical optimization (e.g., 1.2:1 Pd:Ligand) balances activity and cost.
- Additives: Silver salts (Ag₂CO₃) scavenge halides, enhancing catalyst lifetime in aryl halide couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
